molecular formula C19H22N4OS B2945648 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1251601-73-6

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2945648
CAS RN: 1251601-73-6
M. Wt: 354.47
InChI Key: LQNSRZLCRWIDMS-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthesis and Structural Characterization

Research into related compounds involves the synthesis and structural characterization of novel chemical entities, including pyrazole derivatives, thiazoles, and carboxamide functional groups. These studies often aim to explore the chemical reactivity, structural properties, and potential utility of these compounds in various fields. For example, the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity showcases the interest in developing therapeutic agents with improved safety profiles (El‐Hawash & El-Mallah, 1998).

Antimicrobial and Cytotoxic Activities

Several studies have reported on the antimicrobial and cytotoxic activities of pyrazole and thiazole derivatives, indicating potential applications in developing new antibacterial and anticancer agents. For instance, research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a class of compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Molecular Interaction Studies

Investigations into the molecular interactions of compounds with specific biological targets are essential for drug discovery. The study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the structural requirements for binding and activity, informing the design of compounds with desired biological properties (Shim et al., 2002).

Future Directions

The search for new small molecules targeting multidrug-resistant pathogens remains of great importance . Thiazole derivatives, including “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide”, could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-11(2)23-14(5)9-16(22-23)18(24)21-19-20-17(10-25-19)15-8-12(3)6-7-13(15)4/h6-11H,1-5H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNSRZLCRWIDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=NN(C(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide

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